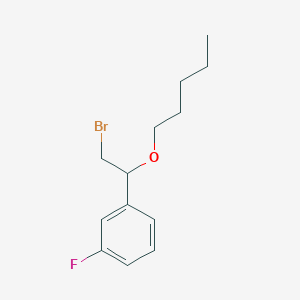

1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene

Description

1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene is a halogenated aromatic ether characterized by a brominated ethyl-pentyloxy chain attached to a fluorobenzene ring. The compound’s discontinued commercial status (as noted in ) suggests challenges in synthesis, stability, or niche applicability compared to related derivatives .

Propriétés

Formule moléculaire |

C13H18BrFO |

|---|---|

Poids moléculaire |

289.18 g/mol |

Nom IUPAC |

1-(2-bromo-1-pentoxyethyl)-3-fluorobenzene |

InChI |

InChI=1S/C13H18BrFO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |

Clé InChI |

SKCRAKQIKZYIOG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCOC(CBr)C1=CC(=CC=C1)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene typically involves multiple steps, including the introduction of the bromine and fluorine atoms as well as the pentyloxy group. One common method involves the reaction of 3-fluorobenzene with 2-bromo-1-pentanol under specific conditions to form the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Analyse Des Réactions Chimiques

1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the removal of the bromine or fluorine atoms, resulting in different products.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and interactions due to its unique chemical properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene involves its interaction with various molecular targets. The bromine and fluorine atoms, as well as the pentyloxy group, contribute to its reactivity and ability to participate in different chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below highlights key differences between 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene and analogous compounds:

Activité Biologique

1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom attached to a benzene ring, along with a pentyloxy group. This unique structure may influence its interaction with biological targets, potentially leading to various therapeutic effects.

The biological activity of 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene is primarily attributed to its ability to interact with specific enzymes and receptors. The halogenated benzene ring can engage in π-π stacking interactions and hydrogen bonding, which may modulate various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial properties. For example, brominated and fluorinated compounds have shown effectiveness against a range of bacteria and fungi. The presence of the pentyloxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.

Anticancer Activity

Several studies have investigated the anticancer potential of halogenated benzene derivatives. These compounds often induce apoptosis in cancer cells through various mechanisms, including the inhibition of signaling pathways involved in cell proliferation and survival.

Case Studies

- Anticancer Activity : A study on structurally similar compounds revealed that they could inhibit cancer cell proliferation through the activation of apoptotic pathways. The IC50 values for these compounds ranged from 5 to 15 µM, indicating significant potency against various cancer cell lines.

- Antimicrobial Efficacy : Another investigation demonstrated that derivatives similar to 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against certain bacterial strains, suggesting strong antimicrobial properties.

Data Summary

| Activity | IC50/MIC | Remarks |

|---|---|---|

| Anticancer | 5 - 15 µM | Induces apoptosis in cancer cells |

| Antimicrobial | 10 µg/mL | Effective against select bacterial strains |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 1-(2-Bromo-1-(pentyloxy)ethyl)-3-fluorobenzene. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are essential for understanding its viability as a drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.